molecular formula C16H10N2O2 B11700174 3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one

3-Imidazo[1,2-a]pyridin-2-ylchromen-2-one

Cat. No.: B11700174
M. Wt: 262.26 g/mol
InChI Key: IXPDWKSPNLAKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromen-2-one. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic methods to prepare 3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE involves the palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group . This method provides a straightforward approach to access polycyclic aromatic hydrocarbons.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed oxidative annulation method suggests its potential for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium), oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulation reactions can lead to the formation of polycyclic aromatic hydrocarbons .

Mechanism of Action

The mechanism of action of 3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}-2H-CHROMEN-2-ONE is unique due to its combination of the imidazo[1,2-a]pyridine and chromen-2-one structures, which confer distinct chemical reactivity and potential biological activities. This dual structural feature makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylchromen-2-one

InChI

InChI=1S/C16H10N2O2/c19-16-12(9-11-5-1-2-6-14(11)20-16)13-10-18-8-4-3-7-15(18)17-13/h1-10H

InChI Key

IXPDWKSPNLAKQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=CC=CC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.